molecular formula C10H16N2O3S B044550 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide CAS No. 112244-38-9

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Cat. No.: B044550
CAS No.: 112244-38-9
M. Wt: 244.31 g/mol
InChI Key: IORITYIZDHJCGT-UHFFFAOYSA-N
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Description

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of benzofuran derivatives. It is known for its unique structural features and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its interesting pharmacological properties and potential therapeutic uses.

Mechanism of Action

Target of Action

The primary target of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is the serotonin transporter (SERT) , dopamine transporter (DAT) , and norepinephrine transporter (NET) . These transporters play a crucial role in the reuptake of serotonin, dopamine, and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the action of these neurotransmitters .

Mode of Action

This compound acts as a substrate-type releaser at the SERT, DAT, and NET . It disrupts serotonergic circuits as a serotonin–norepinephrine–dopamine reuptake inhibitor . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and increased stimulation of the postsynaptic neuron .

Biochemical Pathways

The compound affects the serotonergic, dopaminergic, and noradrenergic pathways . By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it enhances the signaling of these neurotransmitters. This can lead to various downstream effects, including increased mood, heightened alertness, and enhanced cognition .

Pharmacokinetics

Similar compounds are known to be metabolized by cytochrome p450 (cyp) isoenzymes, particularly cyp1a2, cyp2b6, cyp2c19, and cyp2d6 . The metabolites of these compounds can be detected in urine , suggesting renal excretion.

Result of Action

The action of this compound leads to profound behavioral activation characterized by forward locomotion . The compound’s stimulant-like properties result in euphoric and empathogenic effects . It’s important to note that these effects can vary greatly among individuals due to differences in metabolism, genetic factors, and individual sensitivity .

Action Environment

Environmental factors such as concurrent use of other substances, individual health status, and genetic factors can influence the action, efficacy, and stability of this compound . For instance, the use of this compound in conjunction with other drugs or medications that enhance monoamine transmission in the brain could pose risks for adverse effects . Furthermore, individual differences in the expression and function of the CYP enzymes can influence the metabolism and hence the effects of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide involves several synthetic steps. One common method includes the ammoniation hydrogenation reaction catalyzed by Pd/C in an organic solvent. This process uses chiral phenethylamine and 2-methoxy-5-(2-oxopropyl)benzenesulfonamide as starting materials. The product is then acidified to form a hydrochlorate, followed by further reaction with alkali to produce the final compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and optical purity, making it suitable for use as an intermediate in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Comparison with Similar Compounds

5-(2-Aminopropyl)-2-methoxybenzenesulfonamide can be compared with other similar compounds, such as:

    5-(2-Aminopropyl)benzofuran (5-APB): Known for its stimulant and entactogenic effects.

    6-(2-Aminopropyl)benzofuran (6-APB): Similar to 5-APB but with slight differences in its pharmacological profile.

    N-Methyl-5-(2-aminopropyl)benzofuran (5-MAPB): A methylated derivative with enhanced potency.

    3,4-Methylenedioxyamphetamine (MDA): A well-known psychoactive compound with similar structural features.

    3,4-Methylenedioxymethamphetamine (MDMA): Another related compound with empathogenic and stimulant properties

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and pharmacological effects.

Properties

IUPAC Name

5-(2-aminopropyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORITYIZDHJCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251764
Record name 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112244-38-9
Record name 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112244-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, 5-(2-aminopropyl)-2-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the (R)-enantiomer of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in Tamsulosin synthesis?

A1: The research highlights the importance of utilizing optically pure (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in the synthesis of (R)-Tamsulosin [, ]. Tamsulosin's biological activity is primarily attributed to its (R)-enantiomer, making the use of the corresponding (R)-enantiomer of the intermediate crucial for obtaining a pharmacologically active final product.

Q2: What alternative synthetic routes exist for producing Tamsulosin from this compound?

A2: One approach involves reacting this compound with 2-(o-ethoxyphenoxy)ethyl bromide in an organic phosphite solvent []. This method offers the advantage of potentially reducing the formation of undesirable byproducts, such as 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide.

Q3: Are there any reported strategies to improve the purity of Tamsulosin synthesized using this compound?

A3: Research suggests that controlling the concentration of specific byproducts during synthesis can enhance the purity of the final Tamsulosin product []. For instance, monitoring the levels of 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide can serve as a quality control measure during Tamsulosin production.

Q4: What is the role of organophosphorus compounds in the synthesis of Tamsulosin from this compound?

A4: Organophosphites, such as Triethyl phosphite, Trimethyl phosphite, and Tributyl phosphite, can function as solvents in the reaction between this compound and 2-(o-ethoxyphenoxy)ethyl bromide to yield Tamsulosin []. The choice of organophosphite can potentially influence reaction yield and product purity.

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